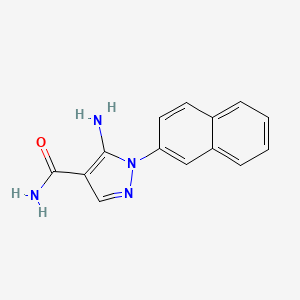

5-Amino-1-(2-naphthyl)-1H-pyrazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of a compound like “5-Amino-1-(2-naphthyl)-1H-pyrazole-4-carboxamide” would be determined by the arrangement of its constituent atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of its molecular structure .Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on its specific structure and the conditions under which the reactions take place. For example, aminonaphthalenesulfonic acids, which may be structurally similar, are known to be useful precursors to dyes .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would depend on its specific structure. These properties could include things like melting point, boiling point, solubility, and reactivity .Scientific Research Applications

Antimicrobial Activity

5-Amino-1-(2-naphthyl)-1H-pyrazole-4-carboxamide derivatives have shown promise as antimicrobial agents. Specifically, the N-(1-naphthyl)-3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide compound has demonstrated effectiveness against strains of Staphylococcus aureus, including methicillin-sensitive and methicillin-resistant types, with notable Minimum Inhibitory Concentration (MIC) values (Pitucha et al., 2011).

Heterocyclic Synthesis

This compound serves as a building block for the synthesis of various heterocyclic compounds with pharmacological interest. Its chemical reactivity and methods of preparation are crucial in the synthesis of polyfunctionalized heterocyclic compounds (El‐Mekabaty, 2014).

Antitumor Activities

Pyrazole-4-carboxamide derivatives have been synthesized and evaluated for their in vitro antitumor activities against various human cancer cell lines. Their structure-activity relationships have been discussed, indicating potential uses in cancer therapy (Hafez et al., 2013).

Novel Synthesis Routes

New and efficient synthesis routes for related compounds, such as 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, have been developed. These methods allow for more versatile synthesis and could facilitate research and development in pharmaceutical chemistry (Bobko et al., 2012).

Cytotoxicity Studies

Studies on the cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been conducted, particularly their effects on Ehrlich Ascites Carcinoma (EAC) cells, indicating potential applications in cancer research (Hassan et al., 2014).

Inhibition of Plasmodium falciparum

Compounds derived from 1-(2-naphthyl)-1H-pyrazole-5-carboxylamides have been evaluated as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase, a key enzyme in the life cycle of the malaria-causing organism (Vah et al., 2022).

Mechanism of Action

Target of Action

It is known that 5-amino-pyrazoles, a class to which this compound belongs, are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules . These molecules often have diverse applications, especially in the field of pharmaceutics and medicinal chemistry .

Mode of Action

5-amino-pyrazoles are known to be involved in the synthesis of diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds . These compounds are synthesized via a wide variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Biochemical Pathways

It is known that 5-amino-pyrazoles are used in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . These scaffolds are often part of larger biochemical pathways, influencing the function and behavior of other molecules within these pathways.

Result of Action

Compounds synthesized from 5-amino-pyrazoles have been found to have diverse applications, especially in the field of pharmaceutics and medicinal chemistry , suggesting that they may have a range of molecular and cellular effects.

Safety and Hazards

Future Directions

Properties

IUPAC Name |

5-amino-1-naphthalen-2-ylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O/c15-13-12(14(16)19)8-17-18(13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,15H2,(H2,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHCVZVFBWOYEPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)N3C(=C(C=N3)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24840724 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-methylphenyl)methyl]-4-nitro-1H-imidazole](/img/structure/B2354130.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(methylthio)benzamide](/img/structure/B2354131.png)

![(3,3-Difluorocyclobutyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2354136.png)

![8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1-[2-(morpholin-4-yl)ethyl]-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2354138.png)

![2-Chloro-N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]acetamide](/img/structure/B2354140.png)

![[(3S,4R)-1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B2354147.png)

![4-[benzyl(methyl)amino]-N-(4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2354151.png)